![molecular formula C12H15N3OS B4837961 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione CAS No. 6268-88-8](/img/structure/B4837961.png)
1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione
Übersicht
Beschreibung
1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione, also known as MBT, is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling, and its inhibition by MBT has been shown to improve insulin and leptin sensitivity, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity.
Wirkmechanismus
1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione inhibits PTP1B by binding to its catalytic site and preventing the dephosphorylation of insulin and leptin receptor tyrosine residues. This leads to enhanced insulin and leptin signaling, which in turn improves glucose uptake and lipid metabolism in adipocytes and hepatocytes.
Biochemical and Physiological Effects:
1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of type 2 diabetes and obesity. It also reduces body weight and adiposity, possibly by increasing energy expenditure and reducing food intake. 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione has no significant effect on blood pressure or heart rate, indicating that it is a safe and selective inhibitor of PTP1B.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin and leptin signaling. Its synthesis is relatively simple and straightforward, and it can be easily modified to generate analogs with improved potency and selectivity. However, the in vivo effects of 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione may be influenced by factors such as dose, route of administration, and species differences, and its long-term safety and efficacy in humans have not been established.
Zukünftige Richtungen
Future research on 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione could focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in humans. It could also investigate the potential of 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione as a therapeutic agent for other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Furthermore, the development of novel PTP1B inhibitors based on the structure of 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione could lead to the discovery of new drugs for the treatment of type 2 diabetes and obesity.
Wissenschaftliche Forschungsanwendungen
1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for type 2 diabetes and obesity. In vitro studies have shown that 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione selectively inhibits PTP1B without affecting other phosphatases, and improves insulin and leptin signaling in adipocytes and hepatocytes. In vivo studies in mice and rats have shown that 1-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione improves glucose tolerance, insulin sensitivity, and lipid metabolism, and reduces body weight and adiposity.
Eigenschaften
IUPAC Name |
3-(morpholin-4-ylmethyl)-1H-benzimidazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c17-12-13-10-3-1-2-4-11(10)15(12)9-14-5-7-16-8-6-14/h1-4H,5-9H2,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKJTNMQGNCQEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978290 | |
Record name | 1-[(Morpholin-4-yl)methyl]-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6268-88-8 | |
Record name | NSC34655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(Morpholin-4-yl)methyl]-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.